レパリキシン

概要

説明

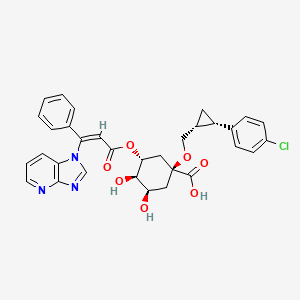

レパリキシンは、ケモカイン受容体CXCR1およびCXCR2の異種性阻害剤として作用する低分子です。 重症COVID-19肺炎、転移性乳がん、および1型糖尿病の膵島移植を含む様々な炎症性疾患における潜在的な治療的用途について調査されています .

科学的研究の応用

Medicine: Reparixin has been investigated for its role in reducing inflammation and improving clinical outcomes in patients with severe COVID-19 pneumonia It has also been studied for its potential in treating metastatic breast cancer and preventing primary graft dysfunction in pancreatic islet transplantation.

作用機序

レパリキシンは、その受容体であるCXCR1およびCXCR2に結合することにより、インターロイキン-8(CXCL8)の作用を阻害することによって効果を発揮します . この阻害は炎症反応を抑制し、過剰な炎症が重度の組織損傷につながる可能性がある重症COVID-19肺炎などの疾患において特に有益です .

類似の化合物との比較

レパリキシンは、ラダリキシン、DF2162、およびDF2755Aなどの化合物も含まれる、デュアルCXCR1/2低分子アンタゴニストのグループの一部です . これらの化合物は、作用機序が似ていますが、特定の化学構造と治療用途が異なる場合があります。 レパリキシンの独自性は、CXCL8-CXCR1/2軸に対する特定の結合親和性と阻害効果にあります .

生化学分析

Biochemical Properties

Reparixin interacts with the IL-8 pathway, specifically binding to two IL-8 receptors, CXCR1 and CXCR2 . This interaction inhibits the inflammatory action of IL-8 , a proinflammatory chemokine implicated in the metastasis and progression of multiple malignancies .

Cellular Effects

Reparixin has shown to have significant effects on various types of cells and cellular processes. For instance, it has been observed to reduce disease progression in patients hospitalized with severe COVID-19 pneumonia . It also reduced neutrophil recruitment in the lung by approximately 50% in a model of LPS-induced acute lung injury .

Molecular Mechanism

Reparixin exerts its effects at the molecular level by binding to the IL-8 receptors, CXCR1 and CXCR2 . This binding inhibits the inflammatory action of IL-8, which may be useful in reducing the hyperinflammatory response in patients with severe COVID-19 pneumonia .

Temporal Effects in Laboratory Settings

In a Phase 3, randomized, double-blind, placebo-controlled, multicenter study, hospitalized adult patients with severe COVID-19 pneumonia were randomized to receive oral reparixin 1200 mg three times daily or placebo for up to 21 days or until hospital discharge . The effects of Reparixin were observed over this period .

化学反応の分析

レパリキシンは、以下を含む様々な化学反応を起こします。

酸化および還元:

置換反応: レパリキシンは、特にその官能基を含む置換反応を起こす可能性があります。

一般的な試薬と条件: これらの反応における特定の試薬と条件は、入手可能な文献では広範囲にわたって詳しく述べられていません

科学研究への応用

類似化合物との比較

Reparixin is part of a group of dual CXCR1/2 small molecule antagonists, which also includes compounds like ladarixin, DF2162, and DF2755A . These compounds share similar mechanisms of action but may differ in their specific chemical structures and therapeutic applications. Reparixin’s uniqueness lies in its specific binding affinity and inhibitory effects on the CXCL8-CXCR1/2 axis .

準備方法

レパリキシンの合成経路および反応条件には、一連の化学反応によるその主要な中間体および最終生成物の調製が含まれます。 特定の合成経路および工業生産方法に関する詳細な情報は、パブリックドメインでは容易に入手できません .

特性

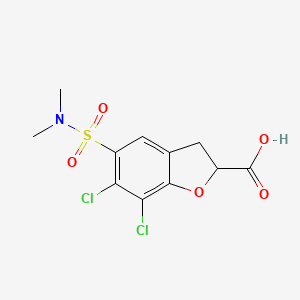

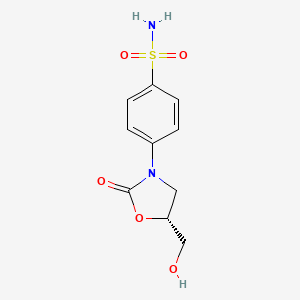

IUPAC Name |

(2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18/h5-8,10-11H,9H2,1-4H3,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDRVXQXKZXMHP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046509 | |

| Record name | Reparixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266359-83-5 | |

| Record name | Repertaxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=266359-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reparixin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266359835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reparixin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12614 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Reparixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REPARIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U604E1NB3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Reparixin, and how does it work?

A: Reparixin is a small molecule that acts as an allosteric inhibitor of CXCR1 and CXCR2, receptors for the chemokine CXCL8 (also known as Interleukin-8). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It exerts its effects by binding to these receptors and preventing CXCL8 from binding and activating downstream signaling pathways involved in inflammation, cell proliferation, and migration.

Q2: What are the downstream effects of Reparixin binding to CXCR1/2 receptors?

A: Reparixin binding to CXCR1/2 leads to the inhibition of various downstream signaling pathways, including the PI3K/AKT, JAK2/STAT3, and NF-κB pathways. [, , , , , ] This inhibition results in decreased expression of inflammatory cytokines (e.g., TNF-α, IL-6, IL-8, CCL3), reduced neutrophil recruitment, and attenuated cancer stem cell self-renewal. [, , , , , , , , ]

Q3: How does Reparixin impact the tumor microenvironment?

A3: Research suggests that Reparixin can modulate the tumor microenvironment by:

- Reducing Cancer Stem Cell (CSC) populations: Reparixin treatment has been shown to reduce the number of aldehyde dehydrogenase positive (ALDH+) breast CSCs. [, , , ]

- Inhibiting Epithelial-Mesenchymal Transition (EMT): Reparixin has demonstrated an ability to decrease EMT in thyroid cancer cells, potentially hindering their invasive and metastatic potential. []

- Modulating cytokine release: Treatment with Reparixin can influence the release of cytokines such as IL-6 and IL-8 from both tumor cells and surrounding stromal cells. [, ]

Q4: What is the pharmacokinetic profile of Reparixin?

A: Studies in rats and dogs show that Reparixin is rapidly absorbed and extensively metabolized, primarily through oxidation of the isobutyl side-chain in rats and hydrolysis of the amide bond in dogs. [] Urinary excretion is the major elimination route in both species. [] In humans, Reparixin exhibits rapid absorption with a median Tmax of about 1.5 hours and a half-life of approximately 1.5 hours. []

Q5: Has Reparixin shown efficacy in preclinical or clinical studies?

A5: Preclinical studies have shown that Reparixin can:

- Reduce fibrosis in a mouse model of myelofibrosis. [, ]

- Decrease tumor growth and metastasis in xenograft models of breast and thyroid cancer. [, ]

- Improve islet cell engraftment in a mouse model of islet transplantation. []

- Protect against brain damage in a mouse model of ischemic stroke. []

- COVID-19: A phase 2 trial in hospitalized patients with severe COVID-19 pneumonia suggested that Reparixin might improve clinical outcomes compared to standard care. []

- Islet transplantation: While a pilot study indicated potential for improving islet engraftment, a subsequent phase 3 trial did not confirm a benefit in patients receiving islet allotransplants. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680436.png)

![tert-butyl 2-[[(3S)-2-[(2S)-2-[3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoylamino]-3-phenylpropanoyl]-1,2-oxazolidine-3-carbonyl]amino]acetate](/img/structure/B1680447.png)

![1-[(3-carbamimidoylphenyl)methyl]-4-methyl-N-(naphthalen-1-ylmethyl)indole-2-carboxamide](/img/structure/B1680451.png)

![3-Bromo-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1680452.png)

![7-chloro-10-hydroxy-1-(4-methylpiperazin-1-yl)imino-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one](/img/structure/B1680455.png)